3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid
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Overview
Description
3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a chloro-substituted triazole ring attached to an acrylic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid typically involves the reaction of 5-chloro-1H-1,2,4-triazole-3-carboxylic acid with appropriate reagents to introduce the acrylic acid moiety. One common method involves the use of succinic anhydride and aminoguanidine hydrochloride as starting materials . The reaction proceeds through nucleophilic opening of the succinimide ring followed by recyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance reaction efficiency and yield . The choice of reagents and reaction conditions can be optimized to achieve high purity and yield suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of microbial cell walls . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but lacks the acrylic acid moiety.
3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole: Contains a methoxy group instead of the acrylic acid moiety.
1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a phenyl group instead of the chloro and acrylic acid moieties.
Uniqueness
The uniqueness of 3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid lies in its combination of the chloro-substituted triazole ring and the acrylic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNAFTZWFWSTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C1=NNC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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